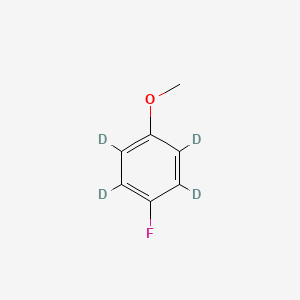

4-Fluoroanisole-2,3,5,6-d4

描述

属性

分子式 |

C7H7FO |

|---|---|

分子量 |

130.15 g/mol |

IUPAC 名称 |

1,2,4,5-tetradeuterio-3-fluoro-6-methoxybenzene |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |

InChI 键 |

VIPWUFMFHBIKQI-QFFDRWTDSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])F)[2H] |

规范 SMILES |

COC1=CC=C(C=C1)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methoxybenzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-Fluoro-4-methoxybenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of 1-Fluoro-4-methoxybenzene-d4 may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve consistent results.

化学反应分析

Types of Reactions: 1-Fluoro-4-methoxybenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form different products.

Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated benzene rings.

科学研究应用

1-Fluoro-4-methoxybenzene-d4 is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Biology: It serves as a probe in studying biological systems and metabolic pathways.

Medicine: It is used in the development of pharmaceuticals and as a tracer in drug metabolism studies.

Industry: It is employed in the synthesis of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 1-Fluoro-4-methoxybenzene-d4 involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Fluoro-4-methoxybenzene-2,3,5,6-d4

- Molecular Formula : C₇H₃D₄FO

- Molecular Weight : 130.15 g/mol

- CAS Registry Number : 1219802-94-4

- Isotopic Purity : 99 atom % deuterium

Structural Features :

This compound is a deuterated analog of 4-fluoroanisole (C₇H₇FO, MW 126.13), where four hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium. The methoxy (-OCH₃) and fluorine (-F) groups occupy the para positions .

Applications :

Primarily used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic labeling. It is also employed in metabolic tracing and environmental analysis .

Table 1: Key Properties of 4-Fluoroanisole-d4 and Related Compounds

Key Comparisons :

Isotopic Labeling vs. Non-Deuterated Analogs: The deuterated 4-fluoroanisole-d4 has a molecular weight ~3.2% higher than its non-deuterated counterpart (130.15 vs. 126.13) due to the four deuterium atoms. This difference is critical for distinguishing signals in mass spectrometry . Deuterated compounds exhibit nearly identical chemical reactivity but distinct physical properties (e.g., boiling point, density), making them ideal for tracing in complex matrices .

Functional Group Variations: 4-Fluoroaniline-d4 replaces the methoxy group with an amine (-NH₂), altering its polarity and reactivity. This compound is more basic and water-soluble compared to 4-fluoroanisole-d4 . 4'-Fluoroacetophenone D4 introduces a ketone (-COCH₃) group, increasing its electrophilicity and utility in carbonyl-based reactions .

Halogen-Substituted Derivatives :

- 4-Chloroanisole-d4 substitutes fluorine with chlorine, increasing molecular weight (146.61 vs. 130.15) and lipophilicity. Chlorinated analogs are often more persistent in environmental studies .

Structural Isomers :

- 3-Fluoro-4-methylanisole (C₈H₉FO, MW 140.16) introduces a methyl group at the meta position, enhancing steric hindrance and reducing reactivity compared to 4-fluoroanisole-d4 .

生物活性

Overview

4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, characterized by the substitution of deuterium atoms for hydrogen at specific positions on the aromatic ring. This modification enhances its utility in various scientific applications, particularly in the fields of chemistry and biology. The compound is notable for its role in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, providing insights into molecular structures and biochemical pathways.

The unique structure of this compound allows it to undergo several chemical reactions:

- Substitution Reactions : The fluorine atom can be replaced by other functional groups using organometallic reagents.

- Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or acids, or reduced to alcohols.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Grignard reagents | Varies based on substituent |

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Coupling | Palladium catalysts | Presence of boronic acids |

The primary mechanism of action for this compound involves its use as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that facilitate the elucidation of molecular structures and reaction pathways. In metabolic studies, it serves as a tracer to monitor the incorporation and transformation of the compound within biological systems.

Biological Applications

This compound has been utilized in various biological contexts:

- Metabolic Studies : Its deuterated nature allows researchers to trace metabolic pathways effectively.

- Pharmaceutical Development : The compound is employed in the synthesis of pharmaceutical agents due to its favorable physicochemical properties.

- Diagnostic Imaging : It has potential applications in developing radiotracers for imaging techniques.

Case Studies and Research Findings

-

Fluorine in Drug Design :

A study highlighted the impact of fluorination on the physicochemical properties of anisoles. Fluoroanisoles exhibit distinct conformational preferences that influence their pharmacokinetic profiles. For instance, the study noted that replacing methoxy groups with fluorinated groups can enhance lipophilicity but may also reduce passive permeability . -

Radiotracer Development :

Research involving fluorine-labeled radiotracers demonstrated that compounds like this compound could effectively bind to specific biological targets such as α-synuclein fibrils. Binding assays indicated high selectivity over other aggregates like β-amyloid plaques . -

NMR Spectroscopy Applications :

The compound's utility in NMR spectroscopy has been emphasized in multiple studies where it served as a reference standard for analyzing reaction mechanisms and kinetics. Its deuterated form allowed for clearer spectral resolution compared to non-deuterated counterparts.

Comparative Analysis with Similar Compounds

A comparison between this compound and its non-deuterated analogs reveals significant differences in their biological activity and chemical behavior.

| Compound | Deuterated | Biological Activity |

|---|---|---|

| 4-Fluoroanisole | No | Commonly used in organic synthesis |

| This compound | Yes | Enhanced NMR signal clarity; metabolic tracing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。